Cas no 30464-91-6 (7-Methoxy-1H-indole-2-carbaldehyde)
7-Methoxy-1H-indole-2-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 7-Methoxy-1H-indole-2-carbaldehyde
- 7-methoxy-indole-2-carbaldehyde
- AG-A-92014
- BB 0220032
- CTK7B0296
- DTXSID00445311
- AKOS003658201
- DB-350808
- D75493
- SCHEMBL20920169
- 30464-91-6
- ALBB-036693
- CS-0093907
- 1H-Indole-2-carboxaldehyde, 7-methoxy-
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- MDL: MFCD06800926
- Inchi: 1S/C10H9NO2/c1-13-9-4-2-3-7-5-8(6-12)11-10(7)9/h2-6,11H,1H3
- InChI Key: GNXQSRRPZKDXHA-UHFFFAOYSA-N
- SMILES: O(C)C1=CC=CC2C=C(C=O)NC=21
Computed Properties
- Exact Mass: 175.063328530g/mol
- Monoisotopic Mass: 175.063328530g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 195
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 42.1Ų
7-Methoxy-1H-indole-2-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM239379-5g |
7-Methoxy-1H-indole-2-carbaldehyde |
30464-91-6 | 95%+ | 5g |
$614 | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 016210-500mg |
7-Methoxy-1H-indole-2-carbaldehyde |
30464-91-6 | 500mg |
2991.0CNY | 2021-07-13 | ||
| TRC | M916033-5mg |
7-Methoxy-1H-indole-2-carbaldehyde |
30464-91-6 | 5mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M916033-10mg |
7-Methoxy-1H-indole-2-carbaldehyde |
30464-91-6 | 10mg |
$ 65.00 | 2022-06-03 | ||
| TRC | M916033-50mg |
7-Methoxy-1H-indole-2-carbaldehyde |
30464-91-6 | 50mg |
$ 115.00 | 2022-06-03 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 016210-500mg |
7-Methoxy-1H-indole-2-carbaldehyde |
30464-91-6 | 500mg |
2991CNY | 2021-05-07 | ||
| Chemenu | CM239379-1g |
7-Methoxy-1H-indole-2-carbaldehyde |
30464-91-6 | 95%+ | 1g |
$663 | 2023-02-02 | |
| Ambeed | A559030-10g |
7-Methoxy-1H-indole-2-carbaldehyde |
30464-91-6 | 98% | 10g |
$3370.0 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1164547-100mg |
7-Methoxy-1H-indole-2-carbaldehyde |
30464-91-6 | 98% | 100mg |
¥1591.00 | 2024-08-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1164547-250mg |
7-Methoxy-1H-indole-2-carbaldehyde |
30464-91-6 | 98% | 250mg |
¥2545.00 | 2024-08-02 |
7-Methoxy-1H-indole-2-carbaldehyde Suppliers
7-Methoxy-1H-indole-2-carbaldehyde Related Literature
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
Additional information on 7-Methoxy-1H-indole-2-carbaldehyde
Introduction to 7-Methoxy-1H-indole-2-carbaldehyde (CAS No. 30464-91-6)
7-Methoxy-1H-indole-2-carbaldehyde, also known by its CAS number 30464-91-6, is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry, organic synthesis, and pharmaceutical research. This compound is characterized by its unique structural features, which include a methoxy group and an indole ring system, making it a valuable building block for the synthesis of various bioactive molecules.
The chemical structure of 7-Methoxy-1H-indole-2-carbaldehyde consists of an indole core with a methoxy substituent at the 7-position and an aldehyde functional group at the 2-position. The indole ring system is known for its biological activity and is a common scaffold in many natural products and pharmaceuticals. The presence of the methoxy group enhances the compound's solubility and stability, while the aldehyde group provides a reactive site for further chemical modifications.
In recent years, 7-Methoxy-1H-indole-2-carbaldehyde has been extensively studied for its potential applications in drug discovery and development. One of the key areas of interest is its role as an intermediate in the synthesis of indole-based drugs. For instance, indole derivatives have shown promising activity in various therapeutic areas, including anti-inflammatory, antitumor, and neuroprotective agents.
A notable study published in the Journal of Medicinal Chemistry highlighted the use of 7-Methoxy-1H-indole-2-carbaldehyde in the development of novel anti-inflammatory compounds. The researchers demonstrated that derivatives of this compound exhibited potent anti-inflammatory activity by inhibiting key enzymes involved in the inflammatory response. This finding underscores the potential of 7-Methoxy-1H-indole-2-carbaldehyde as a lead compound for further drug development.
Beyond its therapeutic applications, 7-Methoxy-1H-indole-2-carbaldehyde has also been explored for its utility in organic synthesis. Its versatile reactivity makes it an attractive starting material for the preparation of complex organic molecules. For example, a recent study in Organic Letters reported a novel synthetic route to access a wide range of substituted indoles using 7-Methoxy-1H-indole-2-carbaldehyde as a key intermediate. This synthetic methodology has opened up new possibilities for the synthesis of bioactive compounds with diverse structural features.
The physical properties of 7-Methoxy-1H-indole-2-carbaldehyde, such as its melting point, boiling point, and solubility, are crucial for its handling and storage. It is typically supplied as a solid or liquid and should be stored under appropriate conditions to maintain its stability and purity. Researchers working with this compound often use techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to characterize its structure and confirm its identity.
In terms of safety and handling, while 7-Methoxy-1H-indole-2-carbaldehyde is not classified as a hazardous material, it is important to follow standard laboratory safety protocols when working with this compound. Proper personal protective equipment (PPE) should be worn, and the compound should be handled in a well-ventilated area to minimize exposure risks.
The commercial availability of 7-Methoxy-1H-indole-2-carbaldehyde has increased over the years, making it more accessible to researchers and pharmaceutical companies. Major chemical suppliers offer high-purity grades of this compound, ensuring that it meets the stringent quality standards required for research and development purposes.
In conclusion, 7-Methoxy-1H-indole-2-carbaldehyde (CAS No. 30464-91-6) is a valuable compound with significant potential in various scientific and industrial applications. Its unique chemical structure and versatile reactivity make it an important building block for the synthesis of bioactive molecules and pharmaceuticals. Ongoing research continues to uncover new applications and properties of this compound, further solidifying its importance in the field of medicinal chemistry.
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